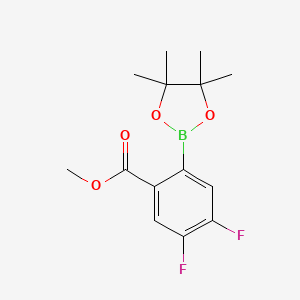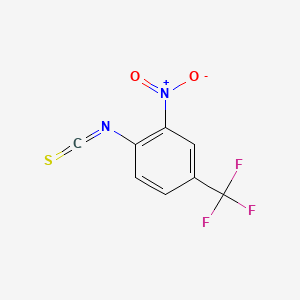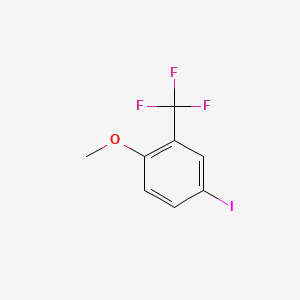
4-Chloro-5-iodobenzene-1,2-diamine
Vue d'ensemble
Description
4-Chloro-5-iodobenzene-1,2-diamine is an organic compound with the molecular formula C6H6ClIN2 and a molecular weight of 268.48 g/mol . It is a derivative of benzene, characterized by the presence of chlorine and iodine atoms at the 4 and 5 positions, respectively, and amino groups at the 1 and 2 positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodobenzene-1,2-diamine typically involves the halogenation of benzene derivatives followed by amination. One common method includes the reaction of 4-chloro-5-iodoaniline with ammonia or an amine under suitable conditions . The reaction is usually carried out in a solvent such as ethanol, with the addition of a base like potassium hydroxide to facilitate the reaction . The mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-iodobenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The amino groups in the compound can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of primary or secondary amines.
Applications De Recherche Scientifique
4-Chloro-5-iodobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-iodobenzene-1,2-diamine depends on its specific application. In biochemical studies, the compound may interact with enzymes or proteins, altering their activity or function. The presence of halogen atoms can enhance the compound’s ability to penetrate biological membranes and bind to target molecules . The amino groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-iodoaniline: Similar structure but with amino groups at different positions.
4-Bromo-5-iodobenzene-1,2-diamine: Similar structure with bromine instead of chlorine.
4-Chloro-5-fluorobenzene-1,2-diamine: Similar structure with fluorine instead of iodine.
Uniqueness
4-Chloro-5-iodobenzene-1,2-diamine is unique due to the combination of chlorine and iodine atoms, which imparts distinct reactivity and properties. The presence of both halogens allows for selective functionalization and diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-chloro-5-iodobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRURZJHRPWUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)I)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B594623.png)
![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B594625.png)
![7-dichloro-1H-benzo[d]iMidazol-6-aMine](/img/structure/B594626.png)
![tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B594634.png)


![Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B594639.png)
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594640.png)


